1-butyl-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-BUTYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common starting materials include butylamine, 4-methoxybenzoyl chloride, and 4-methylbenzaldehyde. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 1-BUTYL-3-KETO-4-(4-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE.
Reduction: 1-BUTYL-3-HYDROXY-4-(4-HYDROXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE.
Substitution: 1-BUTYL-3-HYDROXY-4-(4-CHLOROBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BUTYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-BUTYL-3-HYDROXY-4-(4-HYDROXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-BUTYL-3-HYDROXY-4-(4-CHLOROBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
1-BUTYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of both methoxy and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H25NO4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
(4Z)-1-butyl-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO4/c1-4-5-14-24-20(16-8-6-15(2)7-9-16)19(22(26)23(24)27)21(25)17-10-12-18(28-3)13-11-17/h6-13,20,25H,4-5,14H2,1-3H3/b21-19- |
InChI Key |
YHRGAQXDLBZILW-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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